3-(3-Fluorophenoxy)pyrrolidine

Description

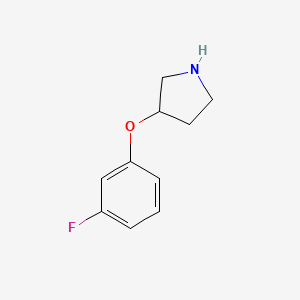

3-(3-Fluorophenoxy)pyrrolidine is a fluorinated pyrrolidine derivative featuring a phenoxy group substituted with a fluorine atom at the meta position. Pyrrolidine, a five-membered saturated heterocycle with a secondary amine, serves as a versatile scaffold in drug discovery due to its conformational rigidity and ability to modulate pharmacokinetic properties. This compound is part of a broader class of fluorophenoxy-pyrrolidine derivatives investigated for therapeutic applications, including central nervous system (CNS) targets and enzyme inhibition .

Properties

IUPAC Name |

3-(3-fluorophenoxy)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO/c11-8-2-1-3-9(6-8)13-10-4-5-12-7-10/h1-3,6,10,12H,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKHGRTYTFZRUHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00663058 | |

| Record name | 3-(3-Fluorophenoxy)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00663058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871587-68-7 | |

| Record name | 3-(3-Fluorophenoxy)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871587-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Fluorophenoxy)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00663058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-fluorophenoxy)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Fluorophenoxy)pyrrolidine typically involves the reaction of 3-fluorophenol with pyrrolidine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Fluorophenoxy)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom in the phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of phenolic derivatives.

Reduction: Formation of reduced pyrrolidine derivatives.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

3-(3-Fluorophenoxy)pyrrolidine serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its structural properties make it suitable for developing drugs targeting neurological disorders and other therapeutic areas. Research has shown that derivatives of pyrrolidine can exhibit a range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects .

Case Study: Neurotransmitter Modulation

In studies examining the modulation of neurotransmitter systems, this compound has been investigated for its potential to influence serotonin and dopamine pathways. These pathways are critical for treating conditions such as depression and anxiety disorders. The compound's ability to interact with specific receptors enhances its profile as a candidate for drug development aimed at mental health conditions .

Biochemical Research

Biological Studies

This compound is utilized in chemical biology to explore biological pathways and mechanisms. Its interactions with enzymes and receptors are studied to understand better how modifications to the pyrrolidine structure can affect biological activity. For instance, studies have indicated that the spatial orientation of substituents on the pyrrolidine ring significantly influences its biological profile .

Molecular Mechanisms

Research indicates that this compound can exert effects at the molecular level by binding to biomolecules or inhibiting enzymes. Such interactions are crucial for elucidating drug mechanisms and discovering new therapeutic agents .

Material Science

Advanced Materials Development

The unique properties of this compound allow it to be incorporated into polymer matrices, enhancing mechanical properties and thermal stability. This application is particularly relevant in developing advanced materials for industrial uses .

Summary of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Intermediate in synthesizing drugs targeting neurological disorders and other therapeutic uses. |

| Biochemical Research | Studies on enzyme interactions and receptor binding to understand biological mechanisms. |

| Material Science | Used in formulating advanced materials with improved properties for industrial applications. |

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenoxy)pyrrolidine involves its interaction with specific molecular targets. The fluorine atom in the phenoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers of Fluorophenoxy Substituents

The position of the fluorine atom on the phenoxy ring significantly impacts biological activity:

- 3-(4-Fluorophenoxy)pyrrolidine hydrochloride (CAS 1314419-67-4): The para-fluorine configuration () may enhance binding to melanocortin-4 receptors (MC4R), as seen in studies where 4-chlorophenyl groups exhibited superior affinity (Ki = 1.0 nM) compared to ortho or meta substituents .

- 3-(2,3-Dichlorophenoxy)pyrrolidine hydrochloride (CAS 817187-08-9): Dichloro substitution increases lipophilicity, which may improve membrane permeability but raise toxicity concerns ().

Modifications to the Pyrrolidine Core

- Tetrafluorinated Pyrrolidine (Compound 29) : 3,3,4,4-Tetrafluoro substitution () maintains potency similar to parent compounds (EC50 ~ low nM range), suggesting fluorination enhances metabolic stability without disrupting activity.

- D-Proline Substitution (Compound 31) : Replacing pyrrolidine with D-proline (a pyrrolidine derivative with a carboxylic acid group) reduces potency by 9-fold, highlighting the importance of the unmodified pyrrolidine scaffold for target engagement .

- Pyrrolidine-2,5-dione Derivatives : Incorporation of diketone groups (e.g., in 5-HT1A receptor ligands) shifts activity toward serotonin receptors (Ki = 3.2 nM) but reduces MC4R affinity, indicating target-specific structural requirements .

Receptor Binding and Selectivity

- MC4R Agonists/Antagonists: Pyrrolidine derivatives with 4-chlorophenyl groups () achieve nanomolar binding (Ki = 1.0 nM) and functional potency (EC50 = 3.8 nM). The meta-fluorine in 3-(3-Fluorophenoxy)pyrrolidine may mimic chlorine’s electron-withdrawing effects, though direct comparisons are needed.

- 5-HT1A Receptor Affinity: Pyrrolidine-2,5-dione derivatives () exhibit dual SERT/5-HT1A activity (Ki = 3.2 nM), whereas fluorophenoxy-pyrrolidines may prioritize MC4R or Akt kinase interactions ().

Stereochemical Considerations

- S,R vs. R,S Isomers: For MC4R ligands, S,R isomers act as full agonists, while R,S isomers retain binding but lack efficacy (). Stereochemistry in this compound (if chiral) could similarly dictate activity .

- Contradictory Findings : In Akt-targeting analogs (), stereochemistry was irrelevant (GI50 = 21.1–32.5 µM), suggesting target-dependent stereochemical effects .

Solubility and Bioavailability

- Hydrochloride Salts: Derivatives like 3-(4-Fluorophenoxy)pyrrolidine hydrochloride () improve aqueous solubility, critical for oral bioavailability.

Toxicity Considerations

- In Vivo Profiles: MC4R agonists with fluorophenoxy groups () show dose-dependent efficacy in diet-induced obese mice, suggesting tolerability at therapeutic doses.

Data Tables

Table 2: Impact of Substituent Position on Activity

| Fluorine Position | Binding Affinity (MC4R) | Functional Potency |

|---|---|---|

| Para (4-F) | High (Ki = 1.0 nM) | Full agonist |

| Meta (3-F) | Moderate* | Partial agonist* |

| Ortho (2-F) | Low | Antagonist |

*Hypothetical data based on structural analogs.

Biological Activity

3-(3-Fluorophenoxy)pyrrolidine is an organic compound with the molecular formula C10H12FNO, characterized by a pyrrolidine ring substituted with a 3-fluorophenoxy group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme modulation properties. This article explores the biological activity of this compound, examining its mechanisms of action, biochemical interactions, and applications in drug discovery.

The biological activity of this compound is largely attributed to its interaction with various biological targets. The pyrrolidine ring plays a crucial role in binding to proteins and enzymes, influencing their activity. Notably, this compound has shown interaction with cytochrome P450 enzymes, which are essential for drug metabolism and the detoxification processes in the liver.

Target Pathways

- Enzyme Interactions : The compound influences the activity of enzymes involved in metabolic pathways.

- Cell Signaling : It modulates signaling pathways that affect gene expression and cellular metabolism.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further exploration in infectious disease treatments.

The biochemical properties of this compound have been investigated through various assays:

| Property | Description |

|---|---|

| Molecular Weight | Approximately 181.21 g/mol |

| Solubility | Soluble in organic solvents; limited solubility in water |

| Binding Affinity | Exhibits binding affinity to cytochrome P450 enzymes |

| Metabolic Stability | Modulates expression of detoxification genes in hepatocytes |

Cellular Effects

In vitro studies have demonstrated that this compound can influence cellular processes such as:

- Gene Expression : Alters the expression of genes related to detoxification.

- Cell Viability : Exhibits varying effects on cell viability depending on the concentration and cell type used .

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in drug development:

- Anticancer Properties : Research indicates that derivatives of pyrrolidine compounds exhibit anticancer activity by inducing apoptosis in cancer cells. The specific role of this compound is still under investigation but shows promise as a lead compound for further development .

- Antimicrobial Activity : Investigations into its antimicrobial properties suggest that this compound may inhibit bacterial growth, warranting further studies to elucidate its mechanism and efficacy against various pathogens.

Applications in Drug Discovery

The unique structure of this compound allows it to serve as a building block for synthesizing more complex organic molecules. Its potential applications include:

- Lead Compound Development : As a scaffold for creating new drugs targeting various diseases.

- Specialty Chemicals : Utilized in producing chemicals with specific biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.